molecular formula C13H11NO4 B1443701 2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- CAS No. 97856-35-4

2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-

Cat. No. B1443701
CAS RN: 97856-35-4
M. Wt: 245.23 g/mol
InChI Key: XJASSHAGBIULRL-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-, also known as 4-ethenylbenzoyloxy-2,5-pyrrolidinedione, is a synthetic compound with a wide range of applications in both scientific research and industry. It is a cyclic ketone of the pyrrolidinedione family and is used as a reagent in organic synthesis. It has been used in the synthesis of various compounds, including hydroxylamines, nitroalkanes, and nitroarenes. It is also used as an intermediate in the synthesis of pharmaceuticals, such as anti-cancer agents and anti-inflammatory drugs.

Scientific Research Applications

Synthesis and Reaction Studies

  • Manganese(III)-based Reactions : A study by Nguyen Van Ha and Le Thi My Trinh (2015) demonstrated that 2,3-Pyrrolidinediones reacted with manganese(III) acetate dihydrate and 1,1-diarylethenes to produce 4-(2,2-diaryl)ethenyl-2,3-pyrolidinediones and 4-(2-acetoxy-2,2-diaryl)ethyl-2,3-pyrrolidinediones. This highlights a simple route to synthesize derivatives of pyrrolidinedione with good yields, emphasizing the significance of the substituent's nature on the benzene ring of diarylethenes in the distribution of reaction products. The reaction mechanism was also discussed, providing insights into the chemical transformations involving pyrrolidinediones (Nguyen Van Ha & Le Thi My Trinh, 2015).

Fluorescent Probe Development

  • Carbon Dioxide Detection : A novel application involves the development of fluorescent probes for real-time monitoring of low carbon dioxide levels. The study by Huan Wang et al. (2015) involved synthesizing probes based on the 1,2,5-triphenylpyrrole core with an aggregation-enhanced emission feature, specifically for the quantitative detection of carbon dioxide in gas mixtures. Among the synthesized compounds, one exhibited the most selective and fastest response to carbon dioxide, demonstrating significant fluorescence decrease upon exposure. This approach offers a promising method for selective, real-time, and quantitative detection of CO2, with potential applications in biological and medical fields (Huan Wang et al., 2015).

Antimicrobial Compound Synthesis

  • AZA-Imidoxy Compounds : Research by Shilpi Jain, D. P. Nagda, and G. L. Talesara (2006) focused on synthesizing novel azaimidoxy compounds with potential chemotherapeutic applications. Through a diazotization reaction followed by coupling with 2-hydroxy-1H-isoindole-1,3(2H)-dione or 1-hydroxypyrrolidine-2,5-dione, novel compounds were synthesized and evaluated for antimicrobial activities. The study aimed at exploring these derivatives as potential chemotherapeutic agents, indicating the broad utility of 2,5-pyrrolidinedione derivatives in developing new medicinal compounds (Shilpi Jain, D. P. Nagda, & G. L. Talesara, 2006).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-ethenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-2-9-3-5-10(6-4-9)13(17)18-14-11(15)7-8-12(14)16/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJASSHAGBIULRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30760286
Record name 1-[(4-Ethenylbenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30760286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-

CAS RN

97856-35-4
Record name 1-[(4-Ethenylbenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30760286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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